H-His-Asp-Ser-Gly-OH
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Overview
Description
The compound H-His-Asp-Ser-Gly-OH is a peptide consisting of four amino acids: histidine, aspartic acid, serine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Asp-Ser-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-His-Asp-Ser-Gly-OH: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal.
Reduction: Reduction of disulfide bonds if present in a larger peptide chain.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to histidinal, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-His-Asp-Ser-Gly-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-His-Asp-Ser-Gly-OH involves its interaction with specific molecular targets. For instance, the histidine residue can participate in catalytic triads, which are crucial in enzyme activity. The peptide can also form hydrogen bonds and other interactions that stabilize protein structures and facilitate biological functions.
Comparison with Similar Compounds
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
Uniqueness
H-His-Asp-Ser-Gly-OH: is unique due to its specific sequence and the presence of histidine, which can participate in catalytic triads. This makes it valuable in studying enzyme mechanisms and developing peptide-based therapeutics.
Properties
CAS No. |
84861-22-3 |
---|---|
Molecular Formula |
C15H22N6O8 |
Molecular Weight |
414.37 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N6O8/c16-8(1-7-3-17-6-19-7)13(27)20-9(2-11(23)24)15(29)21-10(5-22)14(28)18-4-12(25)26/h3,6,8-10,22H,1-2,4-5,16H2,(H,17,19)(H,18,28)(H,20,27)(H,21,29)(H,23,24)(H,25,26)/t8-,9-,10-/m0/s1 |
InChI Key |
QGOUMMOXJUFIGP-GUBZILKMSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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